molecular formula C28H24O9 B1337866 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose CAS No. 3080-30-6

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose

Cat. No. B1337866
CAS RN: 3080-30-6
M. Wt: 504.5 g/mol
InChI Key: GCZABPLTDYVJMP-TVQWTUMOSA-N
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Description

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose is a chemical compound that has been the subject of various studies due to its relevance in the synthesis of nucleoside analogues, which are of interest as potential antiviral agents. The compound is characterized by the presence of acetyl and benzoyl protecting groups on the ribofuranose sugar moiety, which play a crucial role in its reactivity and stability during chemical transformations .

Synthesis Analysis

The synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose has been approached through different methodologies. One method involves a 3-step synthesis starting from D-ribose, which is methylated, benzoylated, and then subjected to acetolysis to yield the desired compound . Another approach starts from inosine, which undergoes benzoylation followed by acetylation and sulfuric acid-catalyzed acetolysis, achieving a total yield of up to 74.93% . An alternative synthesis route utilizes corncob-derived xylose syrup as a starting material, which is converted through a series of selective reactions to yield the target compound .

Molecular Structure Analysis

The molecular structure of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose is characterized by the ribofuranose sugar ring with acetyl and benzoyl groups as protecting agents. These groups are strategically placed to facilitate further chemical reactions, such as nucleophilic substitutions, which are essential for the synthesis of nucleoside analogues .

Chemical Reactions Analysis

The compound undergoes various chemical reactions, including acetolysis and anomerization, which are catalyzed by acids such as sulfuric acid. The reaction kinetics and mechanisms have been studied using NMR spectroscopy, revealing the role of protonation and the acetyl cation in these processes . The anomerization of acylated methyl furanosides is activated by protonation, while the anomerization of 1-O-acetyl ribofuranoses is activated by the acetyl cation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose are influenced by its protective groups. The acetyl and benzoyl groups increase the compound's stability and resistance to unwanted side reactions, making it a suitable intermediate for the synthesis of various nucleoside analogues. The compound's reactivity is also tailored by these groups, allowing for selective transformations that are crucial in the synthesis of antiviral agents .

Scientific Research Applications

Synthesis and Chemical Reactions

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose plays a crucial role in various chemical synthesis processes. For instance, it reacts with iodotrimethylsilane to produce glycosyl iodide, which can further react with different bases to form various compounds (Točík, Earl, & Beránek, 1980). Additionally, the compound has been synthesized in a simple 3-step process starting from D-Ribose, showcasing its accessibility for research applications (Recondo & Rinderknecht, 1959).

Reaction Kinetics and Mechanisms

The sulfuric acid-catalyzed acetolysis of acylated methyl L-Ribofuranosides and the anomerization mechanisms involving 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose have been studied in detail. These studies provide insights into the reaction kinetics and the role of H+ and Ac+ as catalytically active species (Forsman, Wärnå, Murzin, & Leino, 2009).

Synthesis of Nucleosides and Analogues

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose is instrumental in synthesizing various nucleosides and their analogues. For example, its reaction with triethyl phosphite leads to glycosylation of purine and pyrimidine bases, forming novel compounds (Raju, Smee, Robins, & Vaghefi, 1989). Moreover, this compound has been utilized in one-pot glycosylation reactions, demonstrating its versatility in synthesizing complex molecules (Manfredini, Baraldi, Bazzanini, Guarneri, & Simoni, 1994).

Pharmaceutical Synthesis

In pharmaceutical research, 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose has been used to synthesize various antiviral and antibacterial compounds. These include the synthesis of 1,2,3-triazole carboxamide nucleosides which show significant in vitro activity against viruses like herpes and measles (Revankar, Solan, Robins, & Witkowski, 1981).

properties

IUPAC Name

[(2S,3S,4S,5R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZABPLTDYVJMP-TVQWTUMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@H]([C@@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose

CAS RN

3080-30-6
Record name Ribofuranose, 1-acetate 2,3,5-tribenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3080-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-L-Ribofuranose, 1-acetate 2,3,5-tribenzoate
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